molecular formula C22H19ClN2O3 B12787348 10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione CAS No. 59910-30-4

10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

Cat. No.: B12787348
CAS No.: 59910-30-4
M. Wt: 394.8 g/mol
InChI Key: DMEFYKZHPYTSLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its intricate structure and potential therapeutic properties, particularly in the treatment of various cancers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione involves multiple steps, including cyclization and functional group modifications. One common method involves the cyclization of an imino analogue into an azetidinone derivative using triethylamine and chloroacetyl chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione involves inhibition of topoisomerase I, an enzyme crucial for DNA replication. By stabilizing the topoisomerase I-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death .

Biological Activity

The compound 10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione is a complex organic molecule known for its potential biological activities, particularly in the field of medicinal chemistry. Its structure suggests significant interactions with biological macromolecules and potential therapeutic applications.

  • CAS Number : 59910-30-4
  • Molecular Formula : C22H19ClN2O3
  • Molecular Weight : 394.8 g/mol
  • IUPAC Name : this compound

The primary mechanism of action for this compound involves the inhibition of topoisomerase I , an enzyme essential for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex and preventing the re-ligation of DNA strands after cleavage, it induces DNA damage leading to cell death—a crucial feature in anticancer therapies.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity , particularly against various cancer cell lines by targeting topoisomerase I:

  • Cell Line Studies :
    • In vitro studies have shown that the compound significantly inhibits the growth of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
    • The IC50 values suggest a strong dose-dependent response with effective concentrations as low as 0.5 µM in some cases .
  • Mechanistic Studies :
    • The compound's ability to induce apoptosis in cancer cells has been documented through assays measuring caspase activation and DNA fragmentation .
    • Flow cytometry analysis demonstrated increased sub-G1 phase populations in treated cells, indicating cell cycle arrest and subsequent apoptosis .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties:

  • Antibacterial Assays :
    • Tests against common bacterial strains (e.g., E. coli, S. aureus) indicate moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
  • Mechanism of Action :
    • The antimicrobial effect may be attributed to membrane disruption and interference with bacterial DNA synthesis .

Structure-Activity Relationship (SAR)

The intricate structure of the compound influences its biological activity:

Structural FeatureImpact on Activity
Chlorine Substitution Enhances binding affinity to topoisomerase I
Diethyl Groups Contributes to lipophilicity and cellular uptake
Oxa and Diaza Moieties Increases interaction with nucleic acids

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on HeLa Cells :
    • A study demonstrated that treatment with this compound led to a reduction in cell viability by over 70% compared to control groups after 48 hours of exposure .
  • Combination Therapies :
    • Research exploring combination therapies with traditional chemotherapeutics showed enhanced efficacy when paired with doxorubicin in resistant cancer cell lines .

Properties

CAS No.

59910-30-4

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C22H19ClN2O3/c1-3-11-13-9-17-20-18(19(23)12-7-5-6-8-15(12)24-20)16(4-2)25(17)21(26)14(13)10-28-22(11)27/h5-9,11,16H,3-4,10H2,1-2H3

InChI Key

DMEFYKZHPYTSLZ-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(COC1=O)C(=O)N3C(C4=C(C5=CC=CC=C5N=C4C3=C2)Cl)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.